Methyl 2-(2,4,5-trimethylphenyl)propanoate
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Overview
Description
Methyl 2-(2,4,5-trimethylphenyl)propanoate is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with a 2,4,5-trimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4,5-trimethylphenyl)propanoate typically involves the esterification of 2-(2,4,5-trimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4,5-trimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(2,4,5-trimethylphenyl)propanoic acid.
Reduction: 2-(2,4,5-trimethylphenyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,4,5-trimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4,5-trimethylphenyl)propanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The trimethylphenyl group can also interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dimethylphenyl)propanoate
- Methyl 2-(2,5-dimethylphenyl)propanoate
- Methyl 2-(3,4,5-trimethylphenyl)propanoate
Uniqueness
Methyl 2-(2,4,5-trimethylphenyl)propanoate is unique due to the specific substitution pattern on the phenyl ring. The presence of three methyl groups at the 2, 4, and 5 positions provides distinct steric and electronic properties, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 2-(2,4,5-trimethylphenyl)propanoate |
InChI |
InChI=1S/C13H18O2/c1-8-6-10(3)12(7-9(8)2)11(4)13(14)15-5/h6-7,11H,1-5H3 |
InChI Key |
YCONNRPVAULRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)C(=O)OC)C |
Origin of Product |
United States |
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